N-Desethyl Etifoxine belongs to the class of compounds known as synthetic anxiolytics. It is classified under the broader category of benzodiazepine-like agents, although its mechanism of action differs significantly from traditional benzodiazepines. The compound is often studied for its effects on anxiety and neuroprotection.
The synthesis of N-Desethyl Etifoxine typically involves the desethylation of etifoxine, which can be achieved through various chemical reactions. One common method includes the use of reducing agents that facilitate the removal of the ethyl group from the etifoxine molecule. Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular formula for N-Desethyl Etifoxine is , with a molecular weight of approximately 277.76 g/mol. The structural representation highlights the absence of the ethyl group present in etifoxine, which alters its pharmacological properties.
N-Desethyl Etifoxine can participate in various chemical reactions typical for amines and aromatic compounds. Key reactions include:
These reactions are essential for exploring derivatives that could enhance therapeutic efficacy or reduce side effects.
The mechanism of action for N-Desethyl Etifoxine involves modulation of neurotransmitter systems, particularly those related to anxiety regulation. Although it does not act directly on benzodiazepine receptors like traditional anxiolytics, it influences:
Research indicates that N-Desethyl Etifoxine may also interact with other neurotransmitter systems, suggesting a multifaceted approach to anxiety treatment.
N-Desethyl Etifoxine exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
N-Desethyl Etifoxine has potential applications in various scientific fields:
The ongoing research into N-Desethyl Etifoxine aims to elucidate its full therapeutic potential and safety profile, paving the way for future clinical applications.
N-Desethyl Etifoxine is systematically named under IUPAC conventions as 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine, reflecting its core benzoxazine ring system with chloro, methyl, phenyl, and amine substituents. It is cataloged under CAS Registry Number 21715-43-5, ensuring unambiguous identification in chemical databases and commercial listings [1] [10]. The compound is a primary pharmacologically active metabolite of the anxiolytic drug etifoxine (Stresam®), formed via oxidative N-dealkylation. Alternate synonyms include 2-Amino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine and diethyletifoxine (the latter referencing its metabolic origin) [1] [5] [10].
Table 1: Nomenclature and Identifiers of N-Desethyl Etifoxine
Classification Type | Identifier |
---|---|
IUPAC Name | 6-Chloro-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine |
CAS Registry Number | 21715-43-5 |
Synonyms | 2-Amino-6-chloro-4-methyl-4-phenyl-4H-3,1-benzoxazine; Diethyletifoxine |
Molecular Formula | C₁₅H₁₃ClN₂O |
The canonical molecular formula of N-Desethyl Etifoxine is C₁₅H₁₃ClN₂O, with a molecular weight of 272.73 g/mol [1] [2]. To support quantitative bioanalytical and metabolic studies, isotopically labeled analogues have been synthesized:
These labeled variants serve as internal standards in liquid chromatography-mass spectrometry (LC-MS), enhancing analytical precision by minimizing matrix effects and enabling accurate pharmacokinetic profiling of etifoxine metabolites in biological matrices [4] [9].
Table 2: Isotopically Labeled Derivatives of N-Desethyl Etifoxine
Variant | Molecular Formula | Molecular Weight (g/mol) | Application |
---|---|---|---|
N-Desethyl Etifoxine | C₁₅H₁₃ClN₂O | 272.73 | Reference standard |
N-Desethyl Etifoxine-D₃ | C₁₅H₁₀ClN₂OD₃ | 275.75 | LC-MS internal standard |
N-Desethyl Etifoxine-¹³C,d₃ | C₁₄¹³CH₁₀D₃ClN₂O | 276.74 | Metabolic tracer; quantitative assays |
Structural characterization of N-Desethyl Etifoxine relies on complementary spectroscopic techniques:
The compound’s non-chiral structure (due to the absence of stereocenters) simplifies spectral interpretation, contrasting with the racemic parent drug etifoxine [5] [10].
Table 3: Key Spectroscopic Signatures for Structural Confirmation
Technique | Key Features | Analytical Utility |
---|---|---|
¹H NMR | Phenyl multiplet (7.2–7.8 ppm); methyl singlet (~1.8 ppm); amine protons (4.5–5.5 ppm) | Confirms substituent connectivity |
HRMS | [M]⁺ at m/z 272.0712; fragments at 255, 132, 77 | Validates molecular formula; tracks degradation |
HPLC-HRMS | Retention time shift vs. etifoxine; characteristic fragments | Purity assessment; metabolic differentiation |
Experimental data on fundamental physicochemical properties (melting point, solubility, pKa) for N-Desethyl Etifoxine are not explicitly reported in the available literature. However, inferences can be drawn from its structural features:
Note: Experimental validation of these properties remains a gap in current literature.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7